

# Unveiling the Spectroscopic Signature of Magnolignan I: A Technical Guide

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#### For Immediate Release

Shanghai, China – December 4, 2025 – For researchers and professionals in the fields of natural product chemistry and drug development, a comprehensive technical guide on the spectroscopic data of **Magnolignan I** has been compiled. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this lignan, isolated from Magnolia officinalis.

**Magnolignan I** is a dilignan whose structure has been elucidated through detailed spectroscopic analysis. This guide presents its characteristic data in a clear, tabular format to facilitate its identification and further research.

### Spectroscopic Data of Magnolignan I

The following tables summarize the key spectroscopic data obtained for **Magnolignan I**.

## Table 1: NMR Spectroscopic Data for Magnolignan I (Solvent: CDCl₃)



¹H NMR (500 MHz)	<sup>13</sup> C NMR (125 MHz)
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
7.14 (1H, d, J=1.9 Hz)	154.1 (s)
7.11 (1H, d, J=1.9 Hz)	151.8 (s)
7.02 (1H, dd, J=8.2, 1.9 Hz)	149.3 (s)
6.98 (1H, dd, J=8.2, 1.9 Hz)	145.5 (s)
6.90 (1H, d, J=8.2 Hz)	137.9 (s)
6.87 (1H, d, J=8.2 Hz)	137.5 (s)
5.98 (1H, m)	133.0 (s)
5.96 (2H, s)	132.1 (s)
5.12 (1H, dd, J=17.0, 1.6 Hz)	122.2 (d)
5.10 (1H, dd, J=10.2, 1.6 Hz)	121.5 (d)
5.09 (1H, dd, J=17.0, 1.6 Hz)	116.0 (t)
5.07 (1H, dd, J=10.2, 1.6 Hz)	115.8 (t)
4.90 (1H, d, J=4.1 Hz)	114.7 (d)
4.19 (1H, m)	114.4 (d)
3.88 (3H, s)	109.5 (d)
3.87 (3H, s)	108.6 (d)
3.40 (2H, d, J=6.7 Hz)	101.1 (t)
3.34 (2H, d, J=6.7 Hz)	87.8 (d)
2.60 (1H, m)	72.9 (d)
56.1 (q)	
56.0 (q)	_
40.0 (t)	_
	_



39.7 (t)		
35.5 (d)		

#### Table 2: IR and MS Spectroscopic Data for Magnolignan

Spectroscopic Technique	Data
IR (KBr) ν <sub>max</sub> cm <sup>-1</sup>	3400 (br), 1635, 1610, 1510, 1460, 1270, 1230, 1150, 1030, 915
High-Resolution Mass Spectrometry (HR-MS)	m/z 562.2618 (M <sup>+</sup> , Calculated for С <sub>36</sub> H <sub>38</sub> O <sub>6</sub> : 562.2617)

#### **Experimental Protocols**

The acquisition of the spectroscopic data followed standardized laboratory procedures.

NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a JEOL JNM-GX 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon-13. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and tetramethylsilane (TMS) was used as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

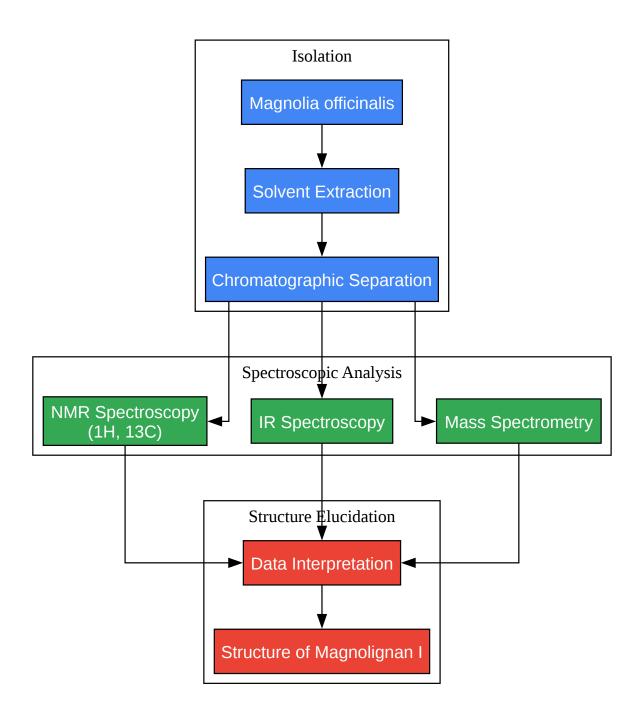
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Hitachi 270-30 spectrophotometer. The sample was prepared as a potassium bromide (KBr) pellet. The absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

Mass Spectrometry (MS): High-resolution mass spectrometry was performed on a JEOL JMS-DX 303HF mass spectrometer. The data is presented as the mass-to-charge ratio (m/z).

## Workflow for Spectroscopic Analysis of Magnolignan I

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of **Magnolignan I**.





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Workflow for the spectroscopic analysis of Magnolignan I.

This technical guide provides foundational data for **Magnolignan I**, which is essential for quality control, further structural modification, and exploration of its biological activities. The







detailed experimental protocols ensure that researchers can replicate and build upon these findings.

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